1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate
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Description
1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (DFMOA) is a novel, small molecule acetate that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used in a variety of scientific research applications, including in vitro and in vivo studies, and has shown promise as a therapeutic agent in the treatment of certain diseases.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of Morpholine Derivatives
Cheng Chuan (2011) synthesized 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, a compound related to 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate, using a reaction that involved amine, cyclization, reduction, and acidification. This method is noted for its high yield and mild conditions (Cheng, 2011).
Designing Chemical Scaffolds
G. Pandey, A. Gaikwad, and S. Gadre (2012) developed a dimethyl morpholine derivative that demonstrates the morpholine moiety's versatility in chemical synthesis. This derivative was transformed into various heterocyclic building blocks, highlighting the potential use of morpholine-based compounds in diverse chemical syntheses (Pandey et al., 2012).
Electrochemical Fluorination
A. Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives. This study provides insights into the fluorination reactions of morpholine derivatives, which may be applicable to the fluorination of this compound (Takashi et al., 1998).
Catalysis and Synthesis
Catalysis in Chemical Synthesis
Pradhumn Singh et al. (2010) demonstrated the use of morpholine derivatives in catalysis. They synthesized complexes that efficiently catalyzed transfer hydrogenation reactions of ketones, indicating the potential role of morpholine derivatives in catalytic processes (Singh et al., 2010).
Synthesis of Heterocyclic Compounds
F. Moghaddam et al. (2005) developed an efficient method for synthesizing methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives. This study showcases the utility of morpholine in the synthesis of complex organic compounds (Moghaddam et al., 2005).
properties
IUPAC Name |
[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMERBSLPBMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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